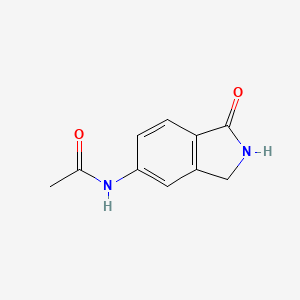

Acetamide,N-(2,3-dihydro-1-oxo-1H-isoindol-5-YL)-

CAS No.:

Cat. No.: VC18535020

Molecular Formula: C10H10N2O2

Molecular Weight: 190.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H10N2O2 |

|---|---|

| Molecular Weight | 190.20 g/mol |

| IUPAC Name | N-(1-oxo-2,3-dihydroisoindol-5-yl)acetamide |

| Standard InChI | InChI=1S/C10H10N2O2/c1-6(13)12-8-2-3-9-7(4-8)5-11-10(9)14/h2-4H,5H2,1H3,(H,11,14)(H,12,13) |

| Standard InChI Key | FFMYMSNBYDGZNO-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)NC1=CC2=C(C=C1)C(=O)NC2 |

Introduction

Acetamide,N-(2,3-dihydro-1-oxo-1H-isoindol-5-YL)-, also known as N-(1-Oxo-2,3-dihydro-1H-isoindol-5-yl)acetamide, is a heterocyclic organic compound that belongs to the class of amides. It features a unique structure consisting of an isoindole ring system linked to an acetamide group. This compound is of interest in various fields, including medicinal chemistry and organic synthesis, due to its potential biological activities and reactivity.

Synthesis and Chemical Reactions

The synthesis of N-(1-Oxo-2,3-dihydro-1H-isoindol-5-yl)acetamide typically involves the formation of amide bonds between isoindole derivatives and acetamide. The reaction conditions may include the use of solvents like dimethylformamide (DMF) or dichloromethane (DCM) under controlled temperatures to optimize yield and purity.

This compound can undergo various chemical reactions, such as nucleophilic substitutions and condensation reactions, due to the presence of the carbonyl group in the acetamide moiety.

Biological Activities and Applications

While specific biological activities of N-(1-Oxo-2,3-dihydro-1H-isoindol-5-yl)acetamide are not extensively documented, compounds with similar structures have shown potential in pharmacology and drug development. The unique isoindole structure suggests potential applications in medicinal chemistry, particularly in the development of new drugs with specific biological targets.

Comparison with Related Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| N-(1-Oxo-2,3-dihydro-1H-isoindol-5-yl)acetamide | C10H10N2O2 | Isoindole ring with acetamide group |

| N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide | C10H8N2O3 | Additional carbonyl group in the isoindole ring |

| N-(1-Oxo-2,3-dihydro-1H-inden-5-yl)acetamide | Not Applicable | Indene structure instead of isoindole |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume